
2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone is an organic compound with the molecular formula C14H14N4O3 It is a hydrazone derivative, which means it contains a hydrazone functional group (-NHN=CH-)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone typically involves the condensation reaction between 2-ethoxybenzaldehyde and 5-nitro-2-pyridylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazone group can participate in substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can further interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxybenzaldehyde (5-nitro-2-pyridyl)hydrazone
- 3-Methoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone
- 4-Methylbenzaldehyde (5-nitro-2-pyridyl)hydrazone
Comparison
2-Ethoxybenzaldehyde (5-nitro-2-pyridyl)hydrazone is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. Compared to its analogs, the ethoxy group can provide different steric and electronic effects, potentially leading to variations in biological activity and chemical reactivity.
Propriétés
Numéro CAS |
28058-28-8 |
|---|---|
Formule moléculaire |
C14H14N4O3 |
Poids moléculaire |
286.29 g/mol |
Nom IUPAC |
N-[(Z)-(2-ethoxyphenyl)methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C14H14N4O3/c1-2-21-13-6-4-3-5-11(13)9-16-17-14-8-7-12(10-15-14)18(19)20/h3-10H,2H2,1H3,(H,15,17)/b16-9- |
Clé InChI |
JGIOVVVMPBCGGA-SXGWCWSVSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1/C=N\NC2=NC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CCOC1=CC=CC=C1C=NNC2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



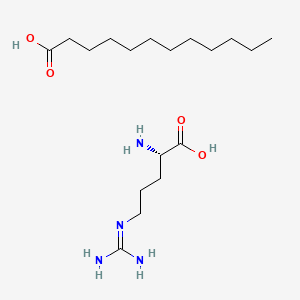
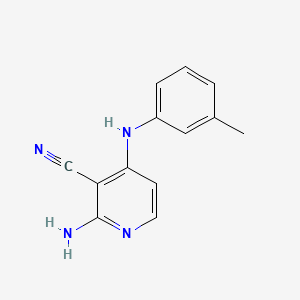

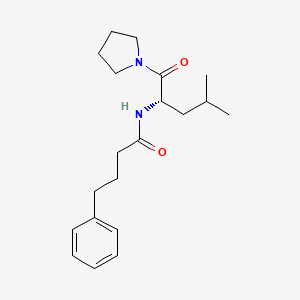
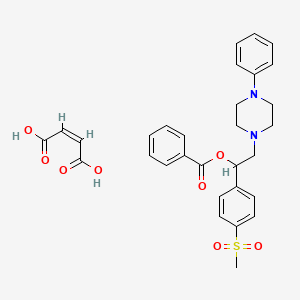
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12725308.png)
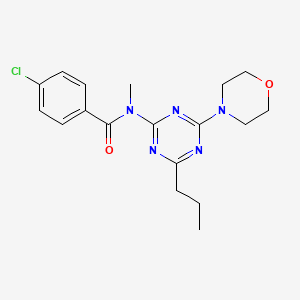
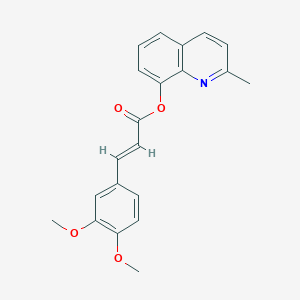

![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)
![N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide](/img/structure/B12725334.png)


